Exclusive 5-Membered γ-Lactam Formation vs. 6-Membered Ring from Ornithine Methyl Ester
In dilute alkaline aqueous solution at 25 °C, methyl 2,4-diaminobutanoate (2,4-Dab Me) undergoes intramolecular aminolysis to yield exclusively the 5-membered γ-lactam 3-amino-2-pyrrolidinone. In contrast, methyl 2,5-diaminopentanoate (2,5-Dape Me, ornithine methyl ester) yields exclusively the 6-membered δ-lactam 5-amino-2-piperidinone under identical conditions [1]. This head-to-head pair comparison demonstrates that the 1,3-diamine spacing in 2,4-Dab Me drives selective 5-exo-trig cyclization, whereas the 1,4-spacing in 2,5-Dape Me drives 6-exo-trig cyclization. The two compounds produce structurally distinct heterocyclic products, making them non-interchangeable for lactam-targeted synthesis.
| Evidence Dimension | Lactam ring size from intramolecular aminolysis |
|---|---|
| Target Compound Data | Methyl 2,4-diaminobutanoate → 3-amino-2-pyrrolidinone (5-membered γ-lactam, exclusive product) |
| Comparator Or Baseline | Methyl 2,5-diaminopentanoate → 5-amino-2-piperidinone (6-membered δ-lactam, exclusive product) |
| Quantified Difference | 5-membered vs. 6-membered ring; exclusive regioselectivity switch |
| Conditions | Dilute alkaline aqueous solution, 25 °C |
Why This Matters
For procurement decisions in heterocyclic synthesis programs, the exclusive γ-lactam outcome of 2,4-Dab Me is irreproducible with ornithine methyl ester, making the choice of diamino acid ester determinant of final ring architecture.
- [1] Patterson, K. H.; Depree, G. J.; Zender, J. A.; Morris, P. J. Competitive intramolecular aminolysis: Relative rates of 5- and 6-membered lactam ring closure. Tetrahedron Lett. 1994, 35 (2), 281–284. View Source
